molecular formula C6H3ClF3NO2S B174269 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride CAS No. 174485-71-3

4-(Trifluoromethyl)pyridine-2-sulfonyl chloride

Cat. No.: B174269
CAS No.: 174485-71-3
M. Wt: 245.61 g/mol
InChI Key: IIPALDGMMNCAEK-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound known for its versatile applications in organic synthesis. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a sulfonyl chloride functional group. This compound is widely used as a reagent in various chemical reactions due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride typically involves the reaction of 4-(Trifluoromethyl)pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:

4-(Trifluoromethyl)pyridine+Chlorosulfonic acid4-(Trifluoromethyl)pyridine-2-sulfonyl chloride+HCl\text{4-(Trifluoromethyl)pyridine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 4-(Trifluoromethyl)pyridine+Chlorosulfonic acid→4-(Trifluoromethyl)pyridine-2-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Reactions are typically carried out in organic solvents such as dichloromethane, acetonitrile, or toluene.

Major Products

The major products formed from reactions involving this compound include sulfonamides, sulfonates, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Trifluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs and therapeutic agents due to its ability to modify the chemical structure of bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a benzene ring instead of a pyridine ring.

    Methanesulfonyl chloride: Contains a sulfonyl chloride group but lacks the trifluoromethyl and pyridine components.

    5-(Trifluoromethyl)pyridine-2-sulfonyl chloride: Similar structure with the trifluoromethyl group at a different position on the pyridine ring.

Uniqueness

4-(Trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the combination of the trifluoromethyl group and the sulfonyl chloride group attached to a pyridine ring. This unique structure imparts specific reactivity and stability, making it a valuable reagent in organic synthesis and various scientific applications.

Properties

IUPAC Name

4-(trifluoromethyl)pyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-3-4(1-2-11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPALDGMMNCAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622522
Record name 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174485-71-3
Record name 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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